
2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, specifically, is characterized by the presence of a chromenone core structure with a methoxybenzoate group attached at the 7th position.
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired ester product .
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromenone core or the methoxybenzoate group.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex coumarin derivatives.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromophoric properties.
Medicine: Coumarin derivatives, including this compound, have been studied for their anticoagulant, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific optical properties.
Mechanism of Action
The biological activities of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant properties .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be compared with other coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar structure but with a chlorobenzoate group instead of a methoxybenzoate group.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This derivative has a benzenesulfonate group and shows distinct chemical reactivity and biological properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Biological Activity
2-Oxo-2H-chromen-7-yl 4-methoxybenzoate, a member of the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in treating various diseases, particularly cancer and microbial infections. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure
The compound features a chromen-2-one core structure with a methoxybenzoate moiety. Its molecular formula is C16H14O4, and it has a molecular weight of approximately 270.29 g/mol. The presence of specific functional groups significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, thus modulating metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound may affect the expression of genes associated with cancer proliferation and resistance mechanisms.
Biological Activity Overview
Research indicates that this compound possesses significant antimicrobial and anticancer properties. Below is a summary of its biological activities based on various studies:
Activity | Assay Type | IC50 Value (µM) | Target Cells/Organisms |
---|---|---|---|
Anticancer | MCF-7 Cell Line | 9.54 | Breast Cancer Cells |
Antimicrobial | Zone of Inhibition Test | - | Various Bacterial Strains |
Enzyme Inhibition | Enzyme Activity Assay | - | Specific Metabolic Enzymes |
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 9.54 µM, indicating potent cytotoxicity against these cells. This suggests its potential as a lead compound for breast cancer therapy .
- Antimicrobial Properties : In another investigation, the compound exhibited significant antimicrobial activity against several bacterial strains, although specific IC50 values were not provided. The zone of inhibition method demonstrated its effectiveness in preventing bacterial growth, highlighting its potential as an antimicrobial agent.
Synthesis
The synthesis of this compound typically involves the O-acylation reaction of 7-hydroxycoumarin with 4-methoxybenzoic acid chloride under mild conditions, yielding high purity and yield rates. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Properties
Molecular Formula |
C17H12O5 |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-13-6-3-12(4-7-13)17(19)21-14-8-2-11-5-9-16(18)22-15(11)10-14/h2-10H,1H3 |
InChI Key |
QPKRPRWNMZLECG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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